1-Acetylpiperidine-4-carbohydrazide
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Overview
Description
The compound "1-Acetylpiperidine-4-carbohydrazide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some information about the compound . The first paper discusses the crystal and molecular structure of N-acetylpiperidine-2-carboxylic acid, which shares the acetylpiperidine moiety with our compound of interest . The second paper describes the synthesis and characterization of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, which includes the carbohydrazide group that is also present in 1-Acetylpiperidine-4-carbohydrazide .
Synthesis Analysis
While the synthesis of 1-Acetylpiperidine-4-carbohydrazide is not directly detailed, the synthesis of related compounds can provide a general idea of the methods that might be used. The synthesis of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves the reaction of phenyl acetates with an alkaline medium . This suggests that the synthesis of 1-Acetylpiperidine-4-carbohydrazide could potentially involve similar reagents and conditions, with the appropriate precursors and catalysts.
Molecular Structure Analysis
The molecular structure of compounds related to 1-Acetylpiperidine-4-carbohydrazide has been analyzed using X-ray diffraction methods. For instance, N-acetylpiperidine-2-carboxylic acid was found to have an orthorhombic crystal structure and a chair conformation of the piperidine ring . This information can be useful in predicting the conformation and crystal packing that might be expected for 1-Acetylpiperidine-4-carbohydrazide.
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for 1-Acetylpiperidine-4-carbohydrazide. However, the chemical reactions of similar compounds, such as the formation of carbohydrazide derivatives in an alkaline medium, can be indicative of the types of reactions that 1-Acetylpiperidine-4-carbohydrazide might undergo . It is likely that the compound could participate in nucleophilic addition reactions due to the presence of the carbohydrazide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Acetylpiperidine-4-carbohydrazide are not directly reported in the provided papers. However, by examining the properties of structurally similar compounds, one can infer that 1-Acetylpiperidine-4-carbohydrazide may exhibit properties typical of acetylated nitrogen heterocycles and carbohydrazides. For example, the solubility, melting point, and stability of the compound could be influenced by the presence of the acetyl group and the hydrazide functionality .
Scientific Research Applications
Alzheimer's Disease Research
1-Acetylpiperidine-4-carbohydrazide derivatives have been explored in Alzheimer's Disease (AD) research. A study by Parlar et al. (2019) focused on N-benzylpiperidine-3/4-carbohydrazide-hydrazones, assessing their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, key enzymes in AD pathology. These compounds also exhibited potential for inhibiting Aβ42 self-aggregation and possessed antioxidant capacities, suggesting their utility in multifunctional therapy for AD (Parlar et al., 2019).
Antimicrobial and Hypoglycemic Activities
Research by Al-Abdullah et al. (2015) involved the synthesis of N-(1-adamantyl)carbothioamide derivatives, including reactions with cyclic secondary amines like piperidine. These compounds displayed significant antimicrobial activity against various pathogenic bacteria and the yeast-like fungus Candida albicans. Additionally, some showed notable hypoglycemic activity in diabetic rats, indicating their potential in diabetes treatment (Al-Abdullah et al., 2015).
Antioxidant and Antitumor Activities
A study by El Sadek et al. (2014) utilized carbohydrazide as a precursor for synthesizing aromatic C-nucleosides containing various molecular structures. These compounds, including the carbohydrazide, were evaluated for their antioxidant activities. Specifically, carbohydrazide demonstrated potent antioxidant and antitumor activities, underscoring its potential in cancer therapy (El Sadek et al., 2014).
Applications in Neuroprotection
The neuroprotective properties of glucagon-like peptide-1 (GLP-1) and its analogs, which could be related to compounds like 1-Acetylpiperidine-4-carbohydrazide, were studied by Perry et al. (2002). They found that GLP-1 and its analog exendin-4 could protect cultured rat hippocampal neurons from glutamate-induced apoptosis. These findings suggest potential applications in treating neurodegenerative disorders, including Alzheimer's Disease and neuropathies associated with type 2 diabetes mellitus (Perry et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 1-Acetylpiperidine-4-carbohydrazide are the ATP synthase subunits alpha, beta, and gamma in mitochondria . These subunits play a crucial role in the production of ATP, the primary energy currency of the cell .
Mode of Action
This interaction could potentially influence the production of ATP, leading to changes in cellular energy levels .
Biochemical Pathways
The affected pathway is the ATP synthesis pathway in mitochondria . ATP synthase, the enzyme complex targeted by 1-Acetylpiperidine-4-carbohydrazide, is responsible for the final step of ATP production in this pathway . The downstream effects of this interaction could include changes in cellular energy availability and potentially impact various cellular processes that rely on ATP .
Result of Action
The molecular and cellular effects of 1-Acetylpiperidine-4-carbohydrazide’s action would largely depend on its interaction with ATP synthase subunits . By potentially influencing ATP production, the compound could affect a wide range of cellular processes, from energy metabolism to cell signaling .
properties
IUPAC Name |
1-acetylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)11-4-2-7(3-5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYVCHIDLYYNEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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